molecular formula C17H17ClN3+ B13366801 1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13366801
M. Wt: 298.8 g/mol
InChI Key: BLXCCHKNJAAXKU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at reflux temperature.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogens or other groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-(2-chlorobenzyl)-1H-1,2,4-triazol-4-ium
  • 1-(4-methylbenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
  • 1-(4-chlorobenzyl)-4-(2-ethylbenzyl)-1H-1,2,4-triazol-4-ium

Uniqueness

1-(4-chlorobenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the benzyl groups, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and methylbenzyl groups provides a distinct set of properties that can be advantageous in various applications.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-4-2-3-5-16(14)11-20-12-19-21(13-20)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

BLXCCHKNJAAXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[N+]2=CN(N=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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